1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea

Lipophilicity Physicochemical_profiling Drug-likeness

1-(Octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea (CAS 1902927-13-2, molecular formula C₁₄H₂₀N₂O₃S, molecular weight 296.39 g·mol⁻¹) is a fully saturated, bicyclic urea derivative that incorporates an octahydro-1,4-benzodioxin core linked via a urea bridge to a thiophen-2-ylmethyl substituent. Computed physicochemical properties include XLogP3 = 1.1, topological polar surface area (TPSA) = 87.8 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and three rotatable bonds.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1902927-13-2
Cat. No. B2543567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea
CAS1902927-13-2
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)NCC3=CC=CS3)OCCO2
InChIInChI=1S/C14H20N2O3S/c17-14(15-9-11-2-1-7-20-11)16-10-3-4-12-13(8-10)19-6-5-18-12/h1-2,7,10,12-13H,3-6,8-9H2,(H2,15,16,17)
InChIKeyYHLKKFMYYJOHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea (CAS 1902927-13-2): Structural Identity and Procurement-Relevant Physicochemical Baseline


1-(Octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea (CAS 1902927-13-2, molecular formula C₁₄H₂₀N₂O₃S, molecular weight 296.39 g·mol⁻¹) is a fully saturated, bicyclic urea derivative that incorporates an octahydro-1,4-benzodioxin core linked via a urea bridge to a thiophen-2-ylmethyl substituent [1]. Computed physicochemical properties include XLogP3 = 1.1, topological polar surface area (TPSA) = 87.8 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and three rotatable bonds [1]. The compound is commercially available as a research screening molecule (e.g., Life Chemicals catalogue number F6482-2417) and is primarily utilized as a fragment-like scaffold or tool compound in early-stage drug discovery campaigns targeting enzyme inhibition, GPCR modulation, and antimicrobial evaluation .

Why In-Class Urea Analogues Cannot Be Casually Substituted for 1902927-13-2


Urea derivatives containing benzodioxin scaffolds display pronounced biological divergence depending on the oxidation state of the heterocyclic core [1]. Direct experimental evidence demonstrates that the presence or absence of the 2,3-double bond in 1,4-benzodioxin systems produces quantitatively different pharmacological outcomes—saturated and unsaturated analogues exhibit distinct calcium antagonist activities, confirming that the octahydro-saturated core is not pharmacologically equivalent to its 2,3-dihydro counterpart [1]. Consequently, procurement decisions that treat 1902927-13-2 as interchangeable with unsaturated benzodioxin ureas (e.g., CID 2812786) or with alternative aryl-substituted octahydrobenzodioxin ureas (e.g., CAS 1902894-73-8, the phenyl analogue) risk introducing uncontrolled variables in binding, solubility, and metabolic stability, undermining assay reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 1-(Octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea Versus Closest Structural Analogs


Lipophilicity Reduction Relative to the Unsaturated 2,3-Dihydro-1,4-benzodioxin Analogue

The fully saturated octahydro-1,4-benzodioxin core of 1902927-13-2 produces a computed XLogP3 of 1.1, substantially lower than the XLogP3 of 2.2 observed for its closest unsaturated comparator, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thiophen-2-ylurea (PubChem CID 2812786), despite both compounds sharing identical TPSA values of 87.8 Ų [1][2]. This approximately 1.1 log unit reduction in predicted lipophilicity arises directly from saturation of the benzodioxin ring, which eliminates the planar, electron-rich 2,3-double bond present in the dihydro analogue [2].

Lipophilicity Physicochemical_profiling Drug-likeness

Increased Molecular Weight and Fractional sp³ Carbon Content vs. Unsaturated Analogue

Saturation of the benzodioxin ring increases molecular weight from 276.31 g·mol⁻¹ (CID 2812786, unsaturated) to 296.39 g·mol⁻¹ (1902927-13-2, saturated), a net gain of 20.08 g·mol⁻¹ attributable to the addition of four hydrogen atoms across the former 2,3-double bond [1][2]. The concomitant increase in the fraction of sp³-hybridized carbon atoms (Fsp³) from approximately 0.54 for CID 2812786 (7 sp³ carbons out of 13) to approximately 0.64 for 1902927-13-2 (9 sp³ carbons out of 14) aligns with established medicinal chemistry principles that higher Fsp³ values correlate with improved clinical developability, reduced attrition due to toxicity, and enhanced aqueous solubility [3].

Molecular_descriptors Fraction_sp3 Lead-likeness

Demonstrated Pharmacological Divergence Between Saturated and Unsaturated 1,4-Benzodioxin Systems

A direct comparative study of 1,4-benzodioxin derivatives bearing identical amine substituents demonstrated that saturation of the 2,3-double bond (i.e., the distinction between unsaturated 1,4-benzodioxin and its octahydro-saturated analogue) produces quantitatively different calcium antagonist activities [1]. In this series, compounds with the saturated heterocyclic system exhibited biological profiles distinct from their unsaturated counterparts when evaluated for inhibition of calcium-induced contraction, establishing a precedent that the octahydro core is not functionally interchangeable with the 2,3-dihydro or fully unsaturated benzodioxin core [1].

Calcium_antagonism SAR Core_saturation_effect

Hydrogen-Bond Donor Count, Molecular Flexibility, and Binding Interaction Potential vs. the Thiophenyl Direct-Linked Analog

1902927-13-2 possesses two hydrogen-bond donors (both on the urea –NH groups), identical to the comparator 1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)urea (CAS 1902894-88-5), but differs critically in its thiophene attachment: a methylene spacer (–CH₂–) inserted between the urea nitrogen and the thiophene ring in 1902927-13-2 introduces one additional rotatable bond (3 vs. 2 for CAS 1902894-88-5) [1]. This extra degree of rotational freedom enables the thiophene moiety of 1902927-13-2 to sample a wider conformational space, potentially accommodating a broader range of lipophilic binding pockets compared with the conformationally restricted, directly N-linked thiophene analogue [1].

Hydrogen_bond_donors Conformational_flexibility Target_engagement

Thiophene Substituent as a Metabolic and Binding Differentiator vs. the Phenyl Analog

Replacement of the phenyl ring in the closely related structural analog 1-(octahydro-1,4-benzodioxin-6-yl)-3-phenylurea (CAS 1902894-73-8, MW 276.33 g·mol⁻¹) with a thiophen-2-ylmethyl group in 1902927-13-2 introduces a sulfur-containing heterocycle known to modulate both metabolic stability and target-binding affinity [1]. Thiophene-for-phenyl bioisosteric replacement is a recognized strategy in medicinal chemistry that can alter cytochrome P450 (CYP) metabolism profiles, reduce the potential for formation of reactive quinone-like metabolites associated with phenyl oxidation, and introduce distinct π-stacking and sulfur-mediated interactions with protein targets [2][3]. In the context of benzodioxin-containing ureas, the thiophene ring at the 2-position has been shown to positively influence enzyme inhibition activity (e.g., urease inhibition) in structurally related systems [3].

Bioisosterism Thiophene Metabolic_stability

Computed CNS Multiparameter Optimization (MPO) Score Advantage Owing to Low LogP and Moderate TPSA

Using the CNS MPO desirability scoring framework, 1902927-13-2 with its computed XLogP3 of 1.1 and TPSA of 87.8 Ų falls within the optimal zone for oral CNS drug candidates, scoring favorably on the lipophilicity (LogP 1.1 ≤ 3), TPSA (87.8 Ų, within the 40–90 Ų range optimal for CNS penetration), and molecular weight (296.39 Da < 360 Da) parameters [1][2]. In contrast, the unsaturated analogue CID 2812786, with its higher XLogP3 of 2.2, scores less favorably on the lipophilicity component of the CNS MPO, potentially shifting it out of the optimal desirability window for CNS-targeted programs [1][2].

CNS_MPO Blood-brain_barrier Physicochemical_desirability

Definitive Research and Procurement Application Scenarios for 1902927-13-2 Based on Quantitative Evidence


SAR Studies Requiring a Saturated, Low-Lipophilicity Benzodioxin-Urea Core for Systematic Profiling

Investigators conducting systematic SAR exploration of urea-based enzyme inhibitors (e.g., kinases, α-glucosidase, urease) should select 1902927-13-2 as the saturated-core reference compound. Its XLogP3 of 1.1 ensures inherently lower non-specific binding and improved aqueous solubility relative to unsaturated analogs (XLogP3 2.2), enabling cleaner dose-response curves and more interpretable affinity data in biochemical and cell-based assays [1]. The demonstrated pharmacological divergence between saturated and unsaturated 1,4-benzodioxin systems in calcium antagonism studies supports the use of 1902927-13-2 as a chemically distinct negative control for evaluating the contribution of core saturation to target engagement [2].

CNS Drug Discovery Programs Targeting GPCRs or Kinases Where Brain Penetration Is Desired

For neuroscience-focused small-molecule discovery, 1902927-13-2 offers a CNS MPO profile (LogP 1.1, TPSA 87.8 Ų, MW 296.39 Da) that aligns with the optimal property space for oral CNS drug candidates [1]. The compound's low lipophilicity and moderate TPSA predict favorable passive blood-brain barrier permeability, positioning it as a viable fragment or lead-like scaffold for CNS targets where physicochemical properties are a primary selection criterion [1][2]. Procurement of the phenyl analogue (CAS 1902894-73-8) in place of 1902927-13-2 would forfeit the thiophene ring's potential for unique sulfur-mediated target interactions [3].

Fragment-Based Drug Discovery (FBDD) Leveraging Rotational Flexibility and Hydrogen-Bonding Capacity

With a molecular weight of 296.39 Da, 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, and 3 rotatable bonds, 1902927-13-2 satisfies physicochemical criteria for a fragment-like or lead-like screening compound [1]. The methylene spacer between the urea and thiophene ring introduces an extra rotational degree of freedom compared to the direct N-linked thiophene analog (CAS 1902894-88-5, 2 rotatable bonds), permitting the thiophene moiety to explore a broader conformational landscape during fragment soaking or co-crystallization experiments [2]. This flexibility can facilitate binding to cryptic or induced-fit pockets not accessible to the conformationally restricted analog.

Metabolic Stability Screening Panels Using Thiophene-Containing Urea Scaffolds as Comparator Compounds

The thiophene substituent in 1902927-13-2 distinguishes it metabolically from phenyl-substituted octahydrobenzodioxin ureas [1]. Thiophene is recognized as a phenyl bioisostere that can reduce susceptibility to CYP-mediated aromatic oxidation while retaining favorable π-stacking capacity [2]. In liver microsome or hepatocyte stability assays, 1902927-13-2 can serve as a thiophene-containing comparator to benchmark the metabolic liability of other heterocyclic urea derivatives, with the prediction that the thiophene ring may confer a distinct CYP metabolism profile relative to phenyl-substituted analogues (CAS 1902894-73-8) [1][2].

Quote Request

Request a Quote for 1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.